molecular formula C13H12FN5O3S B2386078 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one CAS No. 2309569-02-4

1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one

Cat. No. B2386078
CAS RN: 2309569-02-4
M. Wt: 337.33
InChI Key: KEIFIYXIDPIRTJ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one, also known as FPyS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as PDE5 and CA. PDE5 inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in relaxation of smooth muscle in the corpus cavernosum and pulmonary arteries. CA inhibition leads to a decrease in intraocular pressure, making it a potential candidate for the treatment of glaucoma.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has been shown to exhibit potent inhibitory activity against PDE5 and CA, resulting in various biochemical and physiological effects. These include relaxation of smooth muscle in the corpus cavernosum and pulmonary arteries, increased blood flow, and decreased intraocular pressure.

Advantages and Limitations for Lab Experiments

1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has several advantages for lab experiments, including its high yield and purity, potent inhibitory activity against specific enzymes, and potential applications in various fields. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one, including the development of new synthesis methods, the investigation of its potential applications in other fields, such as oncology and neurology, and the exploration of its potential toxicity and side effects. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one in various disease states.
Conclusion:
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one in various disease states.

Synthesis Methods

1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of 5-fluoropyrimidine-2-amine with 4-pyridin-3-ylsulfonyl chloride in the presence of a base. Another method involves the reaction of 5-fluoropyrimidine-2-amine with 4-pyridin-3-ylsulfonyl isocyanate. Both methods result in the formation of 1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one with high yield and purity.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including phosphodiesterase 5 (PDE5) and carbonic anhydrase (CA). This makes it a potential candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and glaucoma.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O3S/c14-10-6-16-13(17-7-10)19-5-4-18(9-12(19)20)23(21,22)11-2-1-3-15-8-11/h1-3,6-8H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIFIYXIDPIRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CN=CC=C2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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